molecular formula C10H9NaO4 B10762084 Sodium ferulate CAS No. 151109-65-8

Sodium ferulate

Cat. No.: B10762084
CAS No.: 151109-65-8
M. Wt: 216.17 g/mol
InChI Key: NCTHNHPAQAVBEB-WGCWOXMQSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ferulate can be synthesized by dissolving ferulic acid in a sodium hydroxide solution, followed by neutralization with hydrochloric acid to precipitate the sodium salt . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the extraction of ferulic acid from plant sources such as Angelica sinensis and Ligusticum chuanxiong. The extracted ferulic acid is then converted to its sodium salt through the aforementioned synthetic route .

Chemical Reactions Analysis

Types of Reactions: Sodium ferulate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, leading to the formation of corresponding ferulate derivatives.

Major Products: The major products formed from these reactions include oxidized ferulate derivatives, reduced ferulate compounds, and substituted ferulate esters or amides .

Scientific Research Applications

Sodium ferulate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a precursor for synthesizing various ferulate derivatives, which are studied for their antioxidant and anti-inflammatory properties .

Biology: In biological research, this compound is investigated for its potential to modulate cellular signaling pathways, including the nuclear factor erythroid-2-related factor-2/heme oxygenase-1 pathway, which plays a role in oxidative stress response .

Medicine: Medically, this compound is explored for its therapeutic potential in treating cardiovascular diseases, pulmonary diseases, and neurodegenerative disorders. It has shown promise in reducing oxidative stress and inflammation, which are common factors in these conditions .

Industry: In the industrial sector, this compound is used as an additive in food and cosmetics for its antioxidant properties. It helps in preserving the quality of products by preventing oxidation .

Properties

IUPAC Name

sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1/b5-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTHNHPAQAVBEB-WGCWOXMQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1135-24-6 (Parent)
Record name Sodium ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601034731
Record name Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601034731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow solid powder; Sweet clovey phenolic aroma
Record name Sodium 3-methoxy-4-hydroxycinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water; insoluble in fats and oils, Soluble (in ethanol)
Record name Sodium 3-methoxy-4-hydroxycinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

24276-84-4, 151109-65-8
Record name Sodium ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601034731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIS7F1IRQK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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